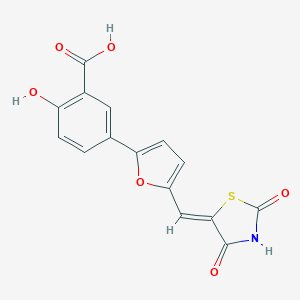
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid, also known as rosiglitazone, is a thiazolidinedione class of medication used in the treatment of type 2 diabetes. It is a potent peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist that helps to reduce insulin resistance and improve glucose metabolism. In
Mécanisme D'action
Rosiglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPAR-γ leads to increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory and anti-atherogenic effects, which may contribute to its cardiovascular benefits.
Effets Biochimiques Et Physiologiques
Rosiglitazone has been shown to improve glycemic control in patients with type 2 diabetes by reducing insulin resistance and increasing insulin sensitivity. It also has beneficial effects on lipid metabolism, including reducing triglyceride levels and increasing high-density lipoprotein cholesterol levels. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been shown to have anti-inflammatory effects, which may help to reduce the risk of cardiovascular disease in patients with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide in lab experiments is its well-established mechanism of action and therapeutic potential in the treatment of type 2 diabetes. However, there are also limitations to its use, including potential side effects such as weight gain, edema, and increased risk of bone fractures. In addition, there have been concerns about the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, which led to its withdrawal from the market in some countries.
Orientations Futures
Future research on (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide could focus on its potential in the treatment of other conditions such as non-alcoholic fatty liver disease and cancer. In addition, there is a need for further investigation into the cardiovascular safety of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide, as well as the development of new PPAR-γ agonists with improved safety profiles. Finally, research could also explore the potential of combining (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide with other medications to optimize glycemic control and reduce the risk of complications in patients with diabetes.
Conclusion:
In conclusion, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide is a potent PPAR-γ agonist with therapeutic potential in the treatment of type 2 diabetes. Its well-established mechanism of action and beneficial effects on glycemic and lipid metabolism make it a valuable tool in lab experiments. However, there are also limitations to its use, and further research is needed to explore its potential in the treatment of other conditions and to optimize its safety profile.
Méthodes De Synthèse
The synthesis of (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide involves the condensation of 5-(2-hydroxyethyl)-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxylic acid with 5-(2-bromoacetyl)furan-2-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride. The final product is obtained by the reaction of the cyclized intermediate with 2-hydroxybenzoic acid in the presence of triethylamine.
Applications De Recherche Scientifique
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular disease in patients with diabetes. In addition, (Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acide has been investigated for its potential in the treatment of other conditions such as non-alcoholic fatty liver disease, polycystic ovary syndrome, and cancer.
Propriétés
Numéro CAS |
313394-27-3 |
|---|---|
Nom du produit |
(Z)-5-(5-((2,4-dioxothiazolidin-5-ylidene)methyl)furan-2-yl)-2-hydroxybenzoic acid |
Formule moléculaire |
C15H9NO6S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
5-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C15H9NO6S/c17-10-3-1-7(5-9(10)14(19)20)11-4-2-8(22-11)6-12-13(18)16-15(21)23-12/h1-6,17H,(H,19,20)(H,16,18,21)/b12-6- |
Clé InChI |
SXAUTKUIIXFACR-SDQBBNPISA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)C(=O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)C(=O)O)O |
Autres numéros CAS |
313394-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



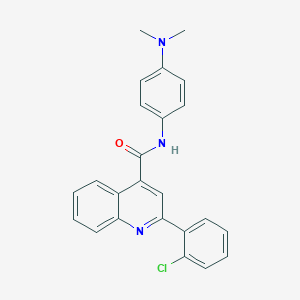
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)

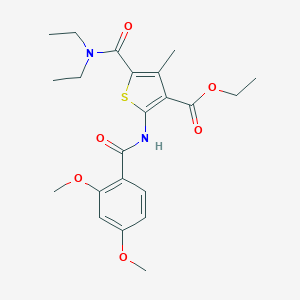
![Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B186063.png)
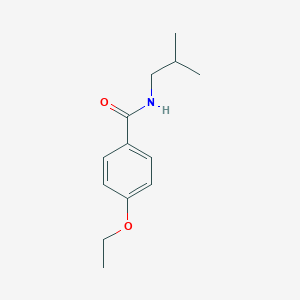
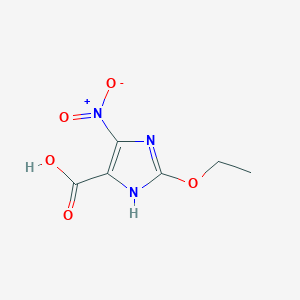
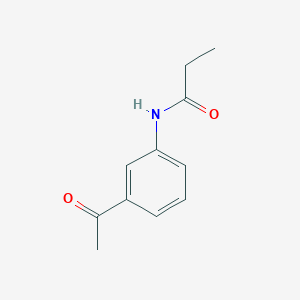
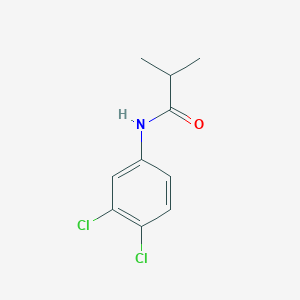
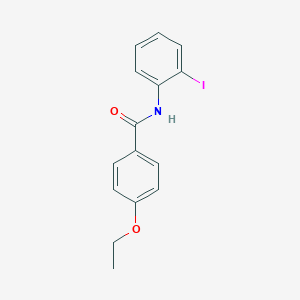
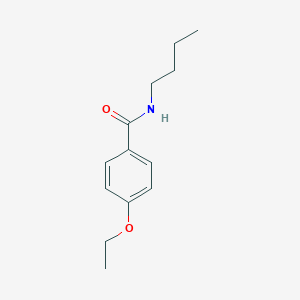
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
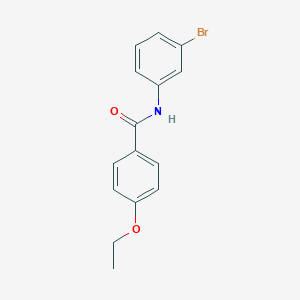
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)